

Application Notes and Protocols: Synthesis and Biological Evaluation of Bioactive Methoxy-Substituted Compounds

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Compound of Interest

Compound Name: 5-Methoxytracheloside

Cat. No.: B15595627

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of various bioactive methoxy-substituted compounds. The protocols and data presented are drawn from recent studies and are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Methoxy-substituted compounds represent a significant class of molecules with diverse and potent biological activities. The presence of a methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability, membrane permeability, and target-binding affinity. This document details the synthesis of several classes of methoxy-substituted derivatives and summarizes their biological effects, with a focus on anti-inflammatory and cytotoxic activities.

While the direct synthesis of **5-Methoxytracheloside** derivatives is not extensively covered in current literature, this guide provides protocols for the synthesis of other relevant methoxy-containing compounds and explores the biological activities of tracheloside, offering valuable insights for the development of novel therapeutics.

I. Biological Activities of Methoxy-Substituted Compounds and Tracheloside

Recent studies have highlighted the potential of methoxy-substituted compounds in various therapeutic areas. For instance, 5-methoxytryptophol, a pineal indoleamine, exhibits a range of pharmacological benefits, including immunomodulatory, antitumor, and antioxidative activities. [1] Similarly, endothelium-derived 5-methoxytryptophan has been identified as a circulating anti-inflammatory molecule that can block systemic inflammation.[2]

Tracheloside (TCS), a phenolic compound, has demonstrated significant anti-tumor activity. Studies on colorectal cancer cells have shown that TCS can inhibit cell proliferation and metastasis by inducing cell cycle arrest and apoptosis through its anti-oxidant properties.[3][4] Specifically, TCS treatment upregulates p16 and downregulates cyclin D1 and CDK4, leading to cell cycle arrest.[3][4] Furthermore, it induces mitochondria-mediated apoptosis and regulates the Bcl-2 family of proteins.[3][4]

The strategic placement of methoxy groups on various molecular scaffolds has been shown to enhance biological activity. For example, 5-hydroxy polymethoxyflavones have demonstrated stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts, indicating the crucial role of the hydroxyl group at the 5-position in conjunction with methoxy groups.[5]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of various synthesized methoxy-substituted compounds.

Table 1: Cytotoxic Activity of Symmetrical Chlorophenylamino-s-triazine Derivatives[6][7]

| Compound | Cell Line | IC50 (μM) |
|----------|-----------|-----------|
| 2c | MCF7 | 4.14 |
| C26 | 7.87 | |
| 3c | MCF7 | 4.98 |
| C26 | 3.05 | |
| 4c | MCF7 | 6.85 |
| C26 | 1.71 | |
| 2f | MCF7 | 11.02 |
| C26 | 4.62 | |
| 3f | MCF7 | 5.11 |
| C26 | 7.10 | |

Table 2: Anti-Inflammatory Activity of 12-Dehydropyxinol Derivatives[8]

| Compound | Concentration (μM) | NO Inhibition (%) |
|----------|--------------------|-------------------|
| 5c | 5 | 45 |
| 10 | 68 | |
| 20 | 85 | |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive methoxy-substituted compounds as described in the literature.

Protocol 1: Synthesis of Resveratrol Methoxy Derivatives[9]

This protocol describes a multi-step synthesis of resveratrol methoxy derivatives, starting from 3,5-dimethoxybenzoic acid.

Step 1: Synthesis of (3,5-dimethoxyphenyl)methanol (2)

- To a solution of 3,5-dimethoxybenzoic acid (1) in anhydrous THF, add LiAlH_4 portion-wise at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the dropwise addition of water, followed by 15% NaOH solution and then water again.
- Filter the resulting solid and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude alcohol (2), which can be used in the next step without further purification.

Step 2: Synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene (3)

- To a solution of alcohol (2) in dry CH_2Cl_2 at 0 °C under an argon atmosphere, add PPh_3 and CBr_4 .
- Stir the resulting solution at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to afford the bromide (3).

Step 3: Synthesis of diethyl (3,5-dimethoxybenzyl)phosphonate (4)

- Heat a mixture of bromide (3) and $\text{PO}(\text{OEt})_3$ at 120 °C for 4 hours.
- Cool the reaction mixture to room temperature and purify by column chromatography to yield the desired phosphonate (4).

Step 4: Wittig-Horner reaction for the synthesis of methoxy-stilbene derivatives (5)

- To a solution of phosphonate (4) in anhydrous THF at 0 °C, add a solution of NaH.
- Stir the mixture for 30 minutes, then add the appropriate aldehyde.

- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Step 5: Demethylation to obtain resveratrol (6)

- To a solution of the methoxy-stilbene derivative (5) in dry CH₂Cl₂ at -78 °C under an argon atmosphere, add a solution of BBr₃ dropwise.
- Stir the resulting mixture at room temperature for 4 hours.
- Quench the reaction with methanol and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain resveratrol (6).

Protocol 2: Synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives[10]

This protocol outlines the synthesis of triazole derivatives with potential anti-inflammatory activity.

Step 1: Synthesis of N-acyl-thiosemicarbazides (1a-c, 2a-c)

- To a solution of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide in a suitable solvent, add the corresponding methoxybenzoyl chloride.
- Stir the reaction mixture at room temperature for the specified time.
- Isolate the product by filtration and wash with a suitable solvent.

Step 2: Cyclization to form 1,2,4-triazole-5-thiones (3a-c, 4a-c)

- Reflux the N-acyl-thiosemicarbazide in an aqueous solution of a suitable base (e.g., NaOH).

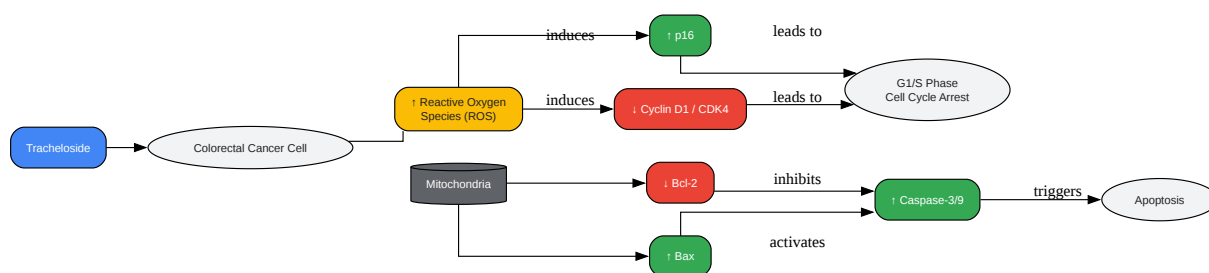
- After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
- Filter, wash with water, and recrystallize from a suitable solvent.

Step 3: S-alkylation of 1,2,4-triazole-5-thiones (5a-c, 6a-c, 7a-c, 8a-c, 9a-c)

- To a solution of the triazole-5-thione in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable base (e.g., NaOH).
- Add the appropriate alkylating agent (e.g., 1-iodobutane or a phenacyl bromide derivative).
- Stir the reaction mixture at room temperature or under reflux for the specified time.
- Isolate the product by filtration or extraction after solvent evaporation.
- Purify the product by recrystallization.

III. Visualizations

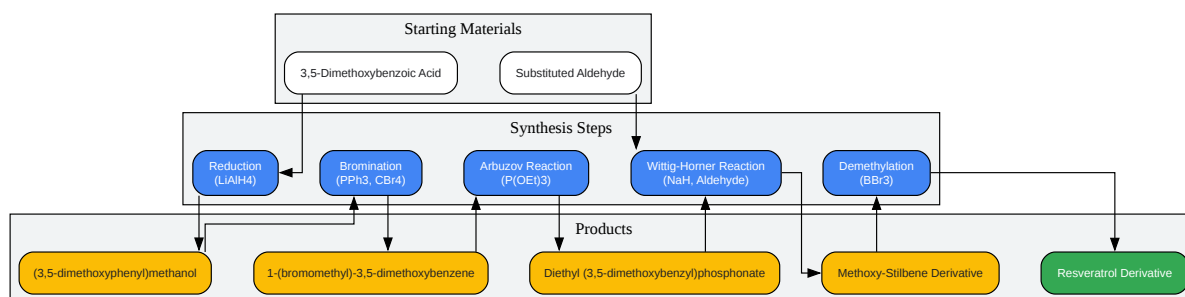
Signaling Pathway Diagram



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Caption: Proposed signaling pathway of Tracheloside in colorectal cancer cells.

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of resveratrol methoxy derivatives.

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